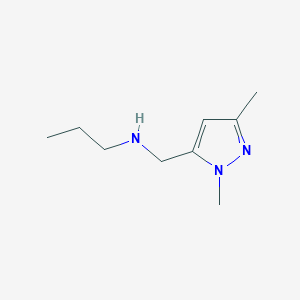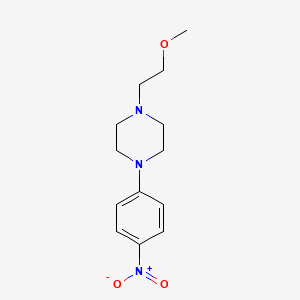
R-3-Benzyloxy-2-bromopropionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-3-Benzyloxy-2-bromopropionic acid methyl ester is an organic compound with the molecular formula C11H13BrO3. It is a derivative of propionic acid and features a benzyloxy group, a bromine atom, and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-3-Benzyloxy-2-bromopropionic acid methyl ester typically involves the bromination of 3-benzyloxypropionic acid followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The esterification step can be carried out using methanol and a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary based on the specific requirements of the industrial setup.
Chemical Reactions Analysis
Types of Reactions
R-3-Benzyloxy-2-bromopropionic acid methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Formation of substituted propionic acid derivatives.
Reduction: Formation of 3-benzyloxy-2-bromopropanol.
Oxidation: Formation of benzoic acid or benzaldehyde derivatives.
Scientific Research Applications
R-3-Benzyloxy-2-bromopropionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of R-3-Benzyloxy-2-bromopropionic acid methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ester and benzyloxy groups participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromopropionate: Similar structure but lacks the benzyloxy group.
3-Bromopropionic acid methyl ester: Similar but without the benzyloxy group.
Methyl 2-bromopropionate: Bromine atom is located at a different position.
Uniqueness
R-3-Benzyloxy-2-bromopropionic acid methyl ester is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
methyl (2R)-2-bromo-3-phenylmethoxypropanoate |
InChI |
InChI=1S/C11H13BrO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m1/s1 |
InChI Key |
KBWIIBVKXVUCIV-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)[C@@H](COCC1=CC=CC=C1)Br |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11739499.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11739508.png)
![1-propyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739509.png)
![2-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11739514.png)
![[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739524.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11739525.png)
![N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739528.png)

amine](/img/structure/B11739533.png)
![1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11739536.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739554.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739582.png)
